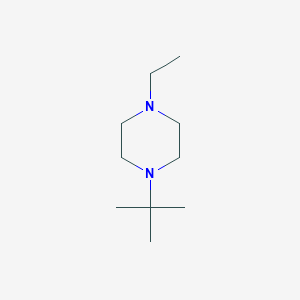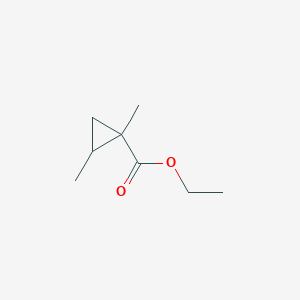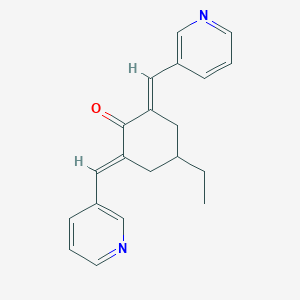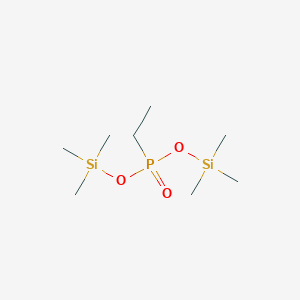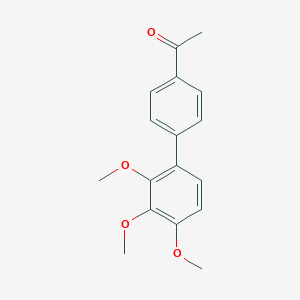
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic compound, mescaline. TMA-2 was first synthesized in the 1960s and has been the subject of scientific research ever since. In
Mécanisme D'action
The exact mechanism of action of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is not fully understood, but it is believed to act on the serotonin system in the brain. Like other psychedelic compounds, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is thought to bind to serotonin receptors, particularly the 5-HT2A receptor, which leads to changes in neural activity and altered states of consciousness.
Effets Biochimiques Et Physiologiques
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has also been found to increase levels of the stress hormone cortisol, which may be responsible for some of its anxiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has several advantages as a research tool. It is relatively easy to synthesize and has been well-studied, so there is a considerable body of literature on its effects. However, there are also several limitations to its use. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it challenging to conduct experiments in a controlled setting.
Orientations Futures
There are several possible future directions for research on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. One area of interest is its potential therapeutic applications. It has been suggested that 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl may be useful in the treatment of depression, anxiety, and addiction. Further research is needed to explore these possibilities fully. Another area of interest is the development of new synthetic compounds based on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. These compounds may have improved therapeutic potential or reduced side effects compared to 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl itself. Overall, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl remains a fascinating and promising area of research in the field of psychoactive compounds.
Méthodes De Synthèse
The synthesis of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl involves the condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting nitrostyrene is then subjected to reductive amination with methylamine to yield 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been used in scientific research to investigate its psychoactive effects. It has been found to have similar effects to other psychedelic compounds, such as mescaline and LSD. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been shown to induce altered states of consciousness, including changes in perception, thought, and mood. It has also been found to have potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
132491-63-5 |
|---|---|
Nom du produit |
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl |
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-[4-(2,3,4-trimethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O4/c1-11(18)12-5-7-13(8-6-12)14-9-10-15(19-2)17(21-4)16(14)20-3/h5-10H,1-4H3 |
Clé InChI |
LUYOBCHXTGJCAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Autres numéros CAS |
132491-63-5 |
Synonymes |
2,3,4-TABP 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



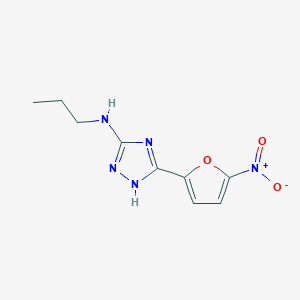
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
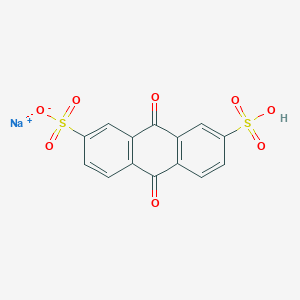
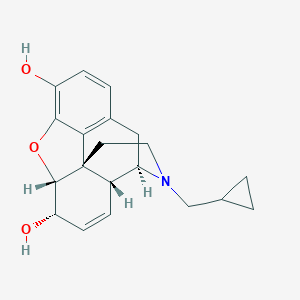
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
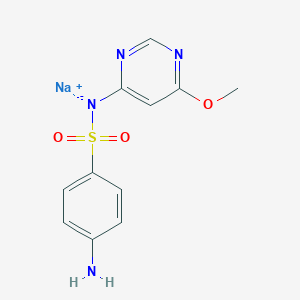
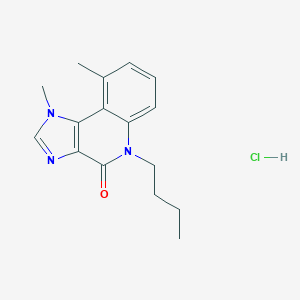

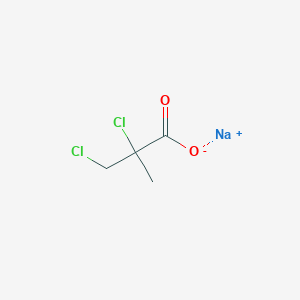
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
